6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
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Overview
Description
6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinoline derivatives.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific interactions with biological targets. Typically, isoquinoline derivatives interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one: The non-brominated parent compound.
6-Chloro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one: A chlorinated analogue.
6-Fluoro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one: A fluorinated analogue.
Uniqueness
The presence of the bromine atom in 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
IUPAC Name |
6-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCRZDLMXMERTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(=O)N1)C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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